TLR7-IN-1 Demonstrates >250-Fold Selectivity for TLR7 Over TLR8 in Human Cell-Based Assays
TLR7-IN-1 exhibits pronounced selectivity for human TLR7 over TLR8, with a lowest effective concentration (LEC) of 0.4 μM for TLR7 versus >100 μM for TLR8 . This selectivity window (>250-fold) is superior to that of the clinically advanced TLR7 agonist GS-9620 (Vesatolimod), which displays an EC50 of 291 nM for TLR7 but only a 30-fold selectivity over TLR8 (EC50 = 9 μM) . The improved selectivity profile of TLR7-IN-1 is a direct outcome of scaffold optimization aimed at minimizing off-target TLR8-driven inflammatory responses.
| Evidence Dimension | Selectivity ratio (TLR8 potency / TLR7 potency) |
|---|---|
| Target Compound Data | LEC (TLR7) = 0.4 μM; LEC (TLR8) > 100 μM |
| Comparator Or Baseline | GS-9620 (Vesatolimod): EC50 (TLR7) = 0.291 μM; EC50 (TLR8) = 9 μM |
| Quantified Difference | TLR7-IN-1: >250-fold selectivity; GS-9620: ~31-fold selectivity |
| Conditions | Human TLR7 and TLR8 cell-based reporter assays in HEK293 cells |
Why This Matters
This ensures that observed biological effects are specifically attributable to TLR7 activation, reducing confounding variables in mechanistic studies and improving the safety profile for in vivo applications.
- [1] TLR7 agonist 2 (TLR7-IN-1) Product Page. PeptideDB. CAS: 1642857-69-9. View Source
